molecular formula C10H12BrNO B8522152 1-(3-Bromo-pyridin-4-yl)-cyclopentanol

1-(3-Bromo-pyridin-4-yl)-cyclopentanol

Cat. No. B8522152
M. Wt: 242.11 g/mol
InChI Key: IDANRTOLPMARMQ-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

Using analogous reaction condition and reagents as described in Example 20 for the preparation of I-20a above, 3-bromo pyridine solution (1.0 g, 6.36 mmol) was reacted with cyclopentanone solution (0.6 mL, 70 mmol) in dry THF (6 mL), n-BuLi solution (4.0 mL, 7.6 mmol) and diisopropylethyl amine (1.0 mL, 70 mmol) in dry THF (6 mL) to afford the crude product. The crude was purified by column chromatography on silica gel (20% ethyl acetate in hexane) afforded 520 mg of the product (34% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[C:8]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9]1.[Li]CCCC.C(N(C(C)C)CC)(C)C>C1COCC1>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[C:8]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography on silica gel (20% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=CC1C1(CCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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